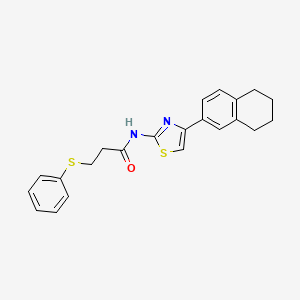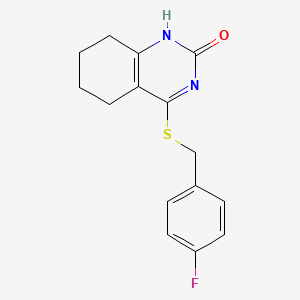
4-((4-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-((4-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one” is a derivative of quinazolinone, which is a class of organic compounds with a wide range of biological activities . The presence of a fluorobenzyl group and a thioether linkage could potentially influence its properties and biological activity.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the fluorobenzyl group and the thioether linkage could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Molecular Interaction Analysis
The molecular structure and intermolecular interactions of related compounds, such as fluorobenzylideneamino derivatives, have been studied through various techniques including single crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and hot stage microscopy (HSM). These studies reveal the presence of C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X, π⋯π, and lp⋯π interactions, which are crucial for understanding the compound's potential applications in scientific research (Shukla et al., 2014).
Synthesis and Derivative Studies
Research into the synthesis of fluorinated quinazolinones and their derivatives has been conducted to develop new methods and understand their applications. For example, methods for the synthesis of 5-and 7-fluoroquinazolin-4(1H)-ones from 6-fluoroanthranilic acid and derivatives involving cyclocondensation with acid chlorides or aromatic aldehydes have been explored. These studies provide a foundation for developing new pharmaceuticals and materials (Layeva et al., 2007).
Antifungal and Antimicrobial Activities
The antifungal and antimicrobial properties of fluorinated quinazoline derivatives have been investigated, with some compounds showing promising results against various fungi and bacteria. For example, derivatives of 6-fluoro-4-quinazolinol have demonstrated significant inhibitory effects on fungi growth, providing insights into potential applications in combating fungal infections (Xu et al., 2007).
Antioxidant and Enzyme Inhibition
Studies on benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, which are structurally related to 4-((4-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, have shown significant antioxidant activities and α-glucosidase inhibitory properties. These findings suggest potential therapeutic applications in managing oxidative stress and metabolic disorders (Menteşe et al., 2015).
Interaction with Human Serum Albumin
The interactions between fluorodihydroquinazolin derivatives and human serum albumin (HSA) have been studied using fluorescence spectroscopy, indicating that these compounds can bind to HSA, induce conformational changes, and quench HSA's intrinsic fluorescence. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of related compounds (Wang et al., 2016).
properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-11-7-5-10(6-8-11)9-20-14-12-3-1-2-4-13(12)17-15(19)18-14/h5-8H,1-4,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEMTCOGSAKIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

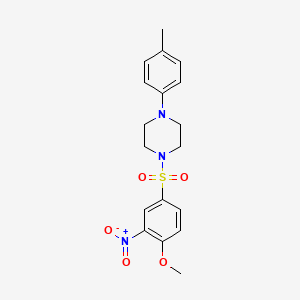
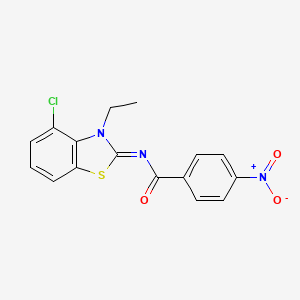
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2833560.png)
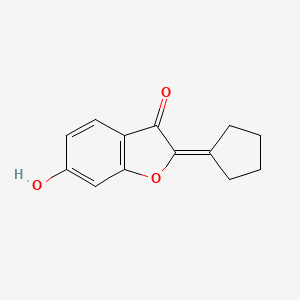
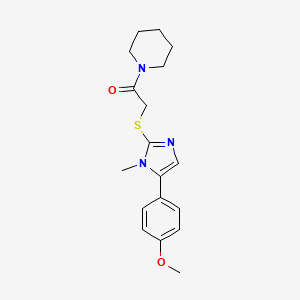
![7-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2833563.png)
![N-[1-(2-Fluoro-4,5-dimethoxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2833565.png)

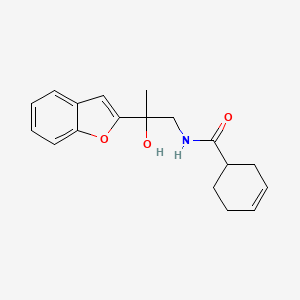
![N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2833569.png)

![2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B2833574.png)
